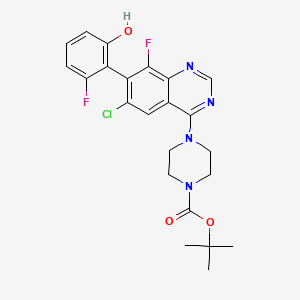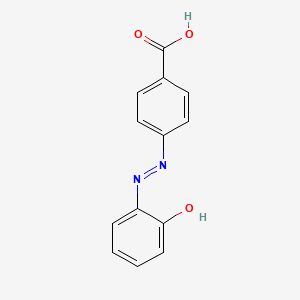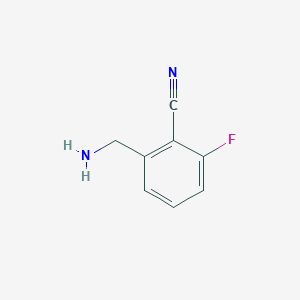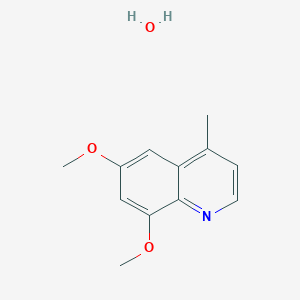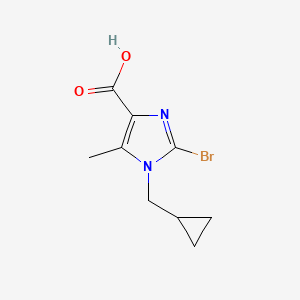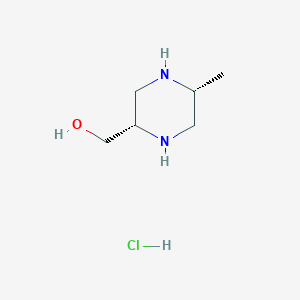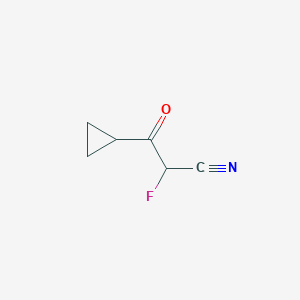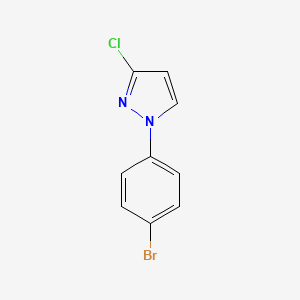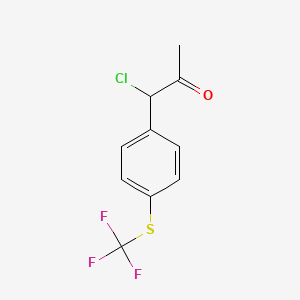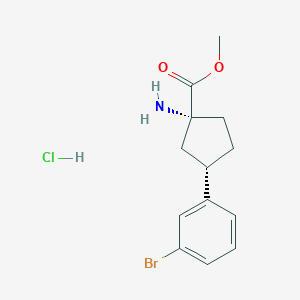
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves several steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the cyclopentane ring.
Bromination: The bromophenyl group is introduced through bromination reactions, where a bromine atom is added to a phenyl ring.
Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate: This compound is similar in structure but lacks the amino and bromophenyl groups.
Methyl 1-amino-3-phenylcyclopentane-1-carboxylate: This compound is similar but does not have the bromine atom on the phenyl ring.
Uniqueness
Methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is unique due to the presence of both the amino group and the bromophenyl group on the cyclopentane ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C13H17BrClNO2 |
|---|---|
分子量 |
334.63 g/mol |
IUPAC名 |
methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)6-5-10(8-13)9-3-2-4-11(14)7-9;/h2-4,7,10H,5-6,8,15H2,1H3;1H/t10-,13+;/m0./s1 |
InChIキー |
WJJMTROCTQKSCL-SMDQHNSPSA-N |
異性体SMILES |
COC(=O)[C@]1(CC[C@@H](C1)C2=CC(=CC=C2)Br)N.Cl |
正規SMILES |
COC(=O)C1(CCC(C1)C2=CC(=CC=C2)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



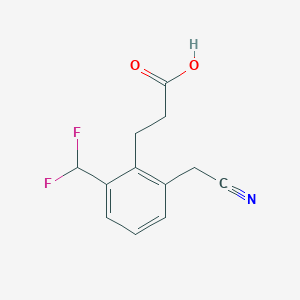

![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

